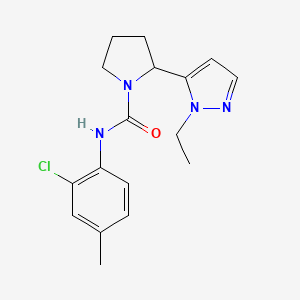

![molecular formula C18H25ClFN3O B4583538 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)

1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine

Overview

Description

Synthesis Analysis

The synthesis of complex piperazine derivatives often involves multi-step reactions, including reductive amination and coupling reactions. For instance, the synthesis of related fluorophenylpiperazines has been achieved through module-assisted procedures, yielding products with high purity and specific radioactivity (Mäding et al., 2006). Such methods could potentially be adapted for the synthesis of "1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by NMR and crystallographic analyses. A study by Ribet et al. (2005) on a similar compound demonstrated the use of NMR and X-ray diffraction to determine conformational and structural details, which could be relevant to understanding the structure of our target compound (Ribet et al., 2005).

Chemical Reactions and Properties

Piperazine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the electron ionization mass spectrometric analysis of dimethoxybenzyl-N-methylpiperazines reveals insights into their fragmentation patterns, which could inform the chemical behavior of "1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine" (Abdel-Hay et al., 2013).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, can be determined through thermal analysis techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA). Studies on similar compounds have utilized these methods to investigate thermal stability and phase transitions (Ribet et al., 2005).

Scientific Research Applications

Radiopharmaceutical Development

A potent nonpeptide CCR1 antagonist, 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea ([18F]4), was synthesized for potential use in radiopharmaceutical applications. This compound, developed through a module-assisted two-step one-pot procedure, demonstrates the versatility of piperazine derivatives in creating compounds tagged with radioactive isotopes for imaging studies, particularly in the context of inflammation and cancer research (Mäding et al., 2006).

Anticancer and Enzyme Inhibition

New mono Mannich bases with piperazines were synthesized and evaluated for their cytotoxic/anticancer properties, demonstrating significant inhibitory effects on human carbonic anhydrase I and II isoenzymes. These findings highlight the potential of piperazine derivatives as dual-function agents, offering both therapeutic effects against cancer and enzyme inhibition capabilities (Tuğrak et al., 2019).

Material Science and Crystallography

Marbofloxacin, a compound structurally related to the chemical family of 1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine, showcases the role of piperazine derivatives in the development of new materials. Its crystal structure analysis provides insights into the molecular conformations and interactions critical for designing compounds with specific physical and chemical properties (Shen et al., 2012).

Analytical Chemistry Applications

The study of dimethoxybenzyl-N-methylpiperazines (DMBMPs) using gas chromatography/mass spectrometry analysis underlines the importance of piperazine derivatives in the field of analytical chemistry, especially in identifying novel designer drugs. Such research is crucial for law enforcement and public health agencies to keep pace with the rapidly changing landscape of synthetic drugs (Abdel-Hay et al., 2013).

properties

IUPAC Name |

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClFN3O/c1-21-9-11-23(12-10-21)18(24)14-5-7-22(8-6-14)13-15-16(19)3-2-4-17(15)20/h2-4,14H,5-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMIRYSOGGKJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl](4-methylpiperazin-1-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4583460.png)

![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)

![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)

![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)

![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)

![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)

![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)

![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)

![N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4583534.png)